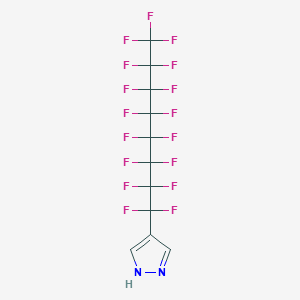
4-(Heptadecafluorooctyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Heptadecafluorooctyl)-1H-pyrazole is a fluorinated organic compound characterized by the presence of a pyrazole ring substituted with a heptadecafluorooctyl group. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), known for their unique chemical properties, including high thermal stability and resistance to degradation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Heptadecafluorooctyl)-1H-pyrazole typically involves the reaction of heptadecafluorooctyl iodide with a pyrazole derivative under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(Heptadecafluorooctyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The heptadecafluorooctyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using sodium hydride as a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
4-(Heptadecafluorooctyl)-1H-pyrazole is a pyrazole compound characterized by a five-membered ring containing two nitrogen atoms and a heptadecafluorooctyl group. This group imparts unique properties such as hydrophobicity and chemical stability to the compound. The fluorinated alkyl chains enhance its surface activity, making it applicable in materials science and pharmaceuticals.
Scientific Research Applications
Pharmaceuticals
this compound can serve as a scaffold for drug development, particularly for drugs targeting inflammation and cancer. Pyrazoles are known to possess a wide range of biological activities, including anti-microbial, anti-fungal, anti-tubercular, anti-inflammatory, anti-convulsant, anticancer, and anti-viral properties .
A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, derived by bioisosterically replacing 1 with pyrazole derivatives, exhibited potent CDK2 inhibitory activity . Among these, compound 15 was the most potent CDK2 inhibitor (Ki = 0.005 µM) with selectivity over other CDKs tested . This compound also displayed sub-micromolar antiproliferative activity against a panel of 13 cancer cell lines (GI50 = 0.127-0.560 μM) . Mechanistic studies in ovarian cancer cells showed that 15 reduced the phosphorylation of retinoblastoma at Thr821, arrested cells at the S and G2/M phases, and induced apoptosis, highlighting the potential of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine scaffold for developing selective CDK2 inhibitors for cancer treatment .
Various pyrazole analogs have demonstrated antinociceptive, anti-inflammatory, and antidepressant activities . For instance, compounds with para-, meta-, and ortho- positions on the phenyl ring have shown antinociceptive effects, potentially through the activation of the opioid receptor and blockage of the acid-sensing ion channel subtype 1α (ASIC-1α) .
Materials Science
The presence of the heptadecafluorooctyl group in this compound enhances its surface activity, making it useful in materials science. The fluorinated alkyl chains contribute to its hydrophobicity and chemical stability, which are valuable in creating specialized materials and coatings. Examples include:
- Coatings Fluorinated polymers can be used in coatings with micro-/nano-structured super-hydrophobic properties .
- Surface modification Gold thin films can be covalently modified using water-soluble arenediazonium tosylates (ADTs) for plasmonic applications .
- Actuators Pyrazole derivatives can be used in stimuli-responsive actuators .
Mechanism of Action
The mechanism of action of 4-(Heptadecafluorooctyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound’s fluorinated nature allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. This interaction can lead to changes in cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
4-(Heptadecafluorooctyl)aniline: Another fluorinated compound with similar applications in non-stick coatings and fire-fighting foams.
Perfluorooctanoic acid (PFOA): Widely studied for its environmental impact and health effects.
Perfluorooctanesulfonic acid (PFOS): Known for its use in various industrial applications and its persistence in the environment.
Uniqueness
4-(Heptadecafluorooctyl)-1H-pyrazole stands out due to its unique combination of a pyrazole ring and a heptadecafluorooctyl group, which imparts distinct chemical properties.
Properties
CAS No. |
92914-86-8 |
|---|---|
Molecular Formula |
C11H3F17N2 |
Molecular Weight |
486.13 g/mol |
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)-1H-pyrazole |
InChI |
InChI=1S/C11H3F17N2/c12-4(13,3-1-29-30-2-3)5(14,15)6(16,17)7(18,19)8(20,21)9(22,23)10(24,25)11(26,27)28/h1-2H,(H,29,30) |
InChI Key |
NQDRASINBDLRQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















